molecular formula C27H28N2O4 B10912536 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10912536
M. Wt: 444.5 g/mol
InChI Key: WQGJDBLBYMWOGJ-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions may include:

    Solvent: Common solvents such as ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C) to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or continuous flow reactors: To optimize reaction conditions and improve yield.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazole may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C27H28N2O4/c1-17-7-10-21(13-18(17)2)29-23(20-9-12-25(31-4)27(15-20)33-6)16-22(28-29)19-8-11-24(30-3)26(14-19)32-5/h7-16H,1-6H3

InChI Key

WQGJDBLBYMWOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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